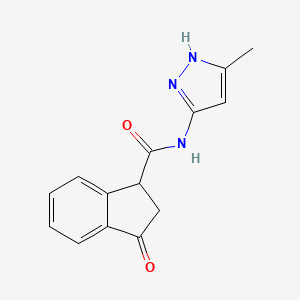

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Description

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a heterocyclic compound featuring a fused indene carboxamide core linked to a 5-methyl-substituted pyrazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The indene moiety provides a planar aromatic system, while the pyrazole ring introduces hydrogen-bonding and coordination capabilities. The compound’s synthesis typically involves coupling reactions between activated indene carboxylic acid derivatives and aminopyrazole intermediates.

Properties

IUPAC Name |

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-1,2-dihydroindene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-8-6-13(17-16-8)15-14(19)11-7-12(18)10-5-3-2-4-9(10)11/h2-6,11H,7H2,1H3,(H2,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUGZLLTYCTHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC(=O)C2CC(=O)C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in treating various diseases.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s structural analogs differ in substituents on the pyrazole, indene, or adjacent rings, leading to variations in physicochemical and biological properties. Key examples include:

Table 1: Structural and Functional Comparisons

Pharmacological and Biochemical Insights

- Antiviral Activity : The chloropyridinyl analog (Table 1) exhibits potent inhibition of SARS-CoV-2 main protease (Mpro) due to halogen-mediated interactions with the catalytic dyad (His41/Cys145) . In contrast, the parent compound lacks this substituent, suggesting reduced antiviral efficacy.

- Kinase Inhibition: Tozasertib, a structurally complex analog, targets Aurora kinases via its cyclopropane carboxamide and sulfur-linked pyrimidine groups, achieving nanomolar IC₅₀ values . The indene carboxamide core in the target compound may lack comparable kinase affinity due to the absence of a sulfur bridge and piperazine moiety.

- Metabolic Stability : Introduction of an oxadiazole ring (Table 1, Entry 3) enhances resistance to cytochrome P450-mediated degradation compared to the ketone-containing indene core .

Physicochemical Properties

- Solubility : The dodecylphenyl-substituted analog (Table 1, Entry 5) demonstrates extreme lipophilicity (logP >7), limiting aqueous solubility but improving membrane permeability . The parent compound’s logP is estimated at ~2.5, balancing solubility and bioavailability.

- Electronic Effects : Replacement of the indene ketone with a carbothioamide group (e.g., pyrazole-1-carbothioamide derivatives) increases electron density, altering binding to metal ions or enzymatic targets .

Biological Activity

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to an indene structure, which is known for its diverse biological properties. The molecular formula is , and it has a molecular weight of approximately 284.31 g/mol. The presence of the pyrazole ring is significant as it often contributes to the biological activity of compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly those involved in bacterial DNA processes such as DNA gyrase and topoisomerase IV. This inhibition leads to reduced bacterial proliferation and offers insights into its antibacterial properties.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, MIC values (Minimum Inhibitory Concentration) were reported as low as 0.008 μg/mL against Streptococcus pneumoniae .

- Antitumor Potential : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

-

Antibacterial Activity :

Compound MIC (μg/mL) Target Organism N-(5-methyl-1H-pyrazol-3-yl)... 0.008 S. pneumoniae N-(5-methyl-pyrazole derivative) 0.03 Staphylococcus epidermidis N-(5-methyl-pyrazole derivative) 0.06 Streptococcus pyogenes - Antitumor Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.